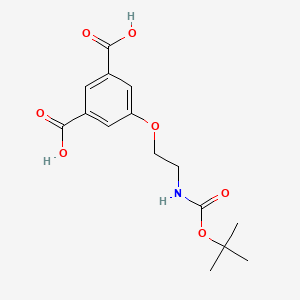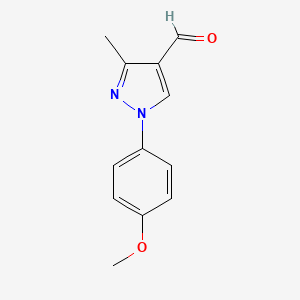![molecular formula C19H26ClNO4 B13984978 Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate CAS No. 649747-97-7](/img/structure/B13984978.png)
Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is a complex organic compound with the molecular formula C19H26ClNO4 and a molecular weight of 367.87 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring, an acetic acid moiety, and a phenylmethyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester involves multiple steps. One common method includes the reaction of cyclohexaneacetic acid with 1-chloroethanol in the presence of a base to form the intermediate 1-chloroethoxycarbonyl derivative. This intermediate is then reacted with phenylmethyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexaneacetic acid derivatives: These compounds share the cyclohexaneacetic acid core but differ in their substituents.
Phenylmethyl esters: Compounds with similar ester groups but different core structures.
Chloroethoxycarbonyl derivatives: Compounds with similar chloroethoxycarbonyl groups but different overall structures.
Uniqueness
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial processes .
Propriétés
Numéro CAS |
649747-97-7 |
|---|---|
Formule moléculaire |
C19H26ClNO4 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
benzyl 2-[1-[(1-chloroethoxycarbonylamino)methyl]cyclohexyl]acetate |
InChI |
InChI=1S/C19H26ClNO4/c1-15(20)25-18(23)21-14-19(10-6-3-7-11-19)12-17(22)24-13-16-8-4-2-5-9-16/h2,4-5,8-9,15H,3,6-7,10-14H2,1H3,(H,21,23) |
Clé InChI |
SOWQPSMKOBHFBW-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)NCC1(CCCCC1)CC(=O)OCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)




![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
